Product packaging for cacospongionolide B(Cat. No.:)

cacospongionolide B

Cat. No.: B1254207
M. Wt: 400.5 g/mol
InChI Key: CVAZWHZRZNYCOV-ILKJNQADSA-N
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Description

Significance of Marine Natural Products in Chemical Biology

Marine ecosystems, covering over 70% of the Earth's surface, represent a vast and largely underexplored reservoir of chemical diversity. nih.govnih.gov Marine organisms, particularly soft-bodied and sessile invertebrates like sponges, have evolved sophisticated chemical defense mechanisms to protect themselves from predators and competitors. nih.govnih.gov This has led to the production of a wide array of secondary metabolites with unique structures and potent biological activities. nih.govnih.gov

Marine natural products (MNPs) have become increasingly significant in chemical biology and drug discovery due to their potential as sources of novel therapeutic agents. tandfonline.comfrontiersin.orgbiotrop.org The chemical diversity found in MNPs often surpasses that of terrestrial sources, offering unique scaffolds and pharmacophores for drug development. tandfonline.comfrontiersin.org Historically, natural products have been a leading source of pharmaceuticals, and marine organisms continue to contribute valuable compounds to the drug discovery pipeline. tandfonline.comfrontiersin.org Several marine-derived compounds have already reached the market or are in clinical trials, demonstrating their therapeutic potential, particularly in areas such as cancer and infectious diseases. nih.govtandfonline.comfrontiersin.org

Overview of Sesterterpene Chemical Class and Biosynthetic Diversity

Terpenoids constitute a large and diverse class of natural products, and sesterterpenoids (C25) are a relatively smaller group derived from five isoprene (B109036) units. nih.govresearchgate.netresearchgate.net They are formed by the cyclization of dimethyl allyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) units, catalyzed by sesterterpene synthases. mdpi.com While found in terrestrial organisms like fungi, plants, lichens, and insects, sesterterpenes are particularly prevalent in marine organisms, especially sponges. nih.govresearchgate.neteurekaselect.comresearchgate.netrsc.org

The structural diversity of sesterterpenes is significant, encompassing various carbon skeletons, including linear, cyclic, and polycyclic structures. researchgate.neteurekaselect.comresearchgate.net This diversity arises primarily from the action of sesterterpene synthases, which catalyze the initial scaffold-generating step in their biosynthesis. pnas.orgnih.gov Further structural variations can be introduced through oxidative modifications, often mediated by cytochrome P450 enzymes. mdpi.com The biosynthetic pathways for sesterterpenes are being increasingly studied, revealing complex enzymatic processes and the potential for convergent evolution in their production across different organisms. researchgate.netmdpi.comrsc.orgpnas.org

Historical Context and Initial Academic Interest in Cacospongionolide B

This compound is a marine sesterterpene that was initially isolated from the Mediterranean sponge Fasciospongia cavernosa. nih.govtargetmol.comnih.govmybiosource.complos.org Its discovery emerged from the broader academic interest in marine natural products as sources of biologically active compounds. Early research into this compound was driven by the observation that marine sponges, known for their rich chemical profiles, produced metabolites with potential pharmacological properties. nih.govnih.gov The isolation of this compound, along with related compounds like cacospongionolide and cacospongionolides D, E, and F, highlighted the potential of Fasciospongia cavernosa as a source of bioactive sesterterpenoids. clockss.org

Initial academic interest in this compound was particularly focused on its observed biological activities. Early studies identified it as an inhibitor of secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. nih.govtargetmol.comnih.govresearchgate.net This finding was significant because sPLA2 enzymes are believed to initiate a cascade of biological events leading to inflammation, suggesting this compound's potential as an anti-inflammatory agent. targetmol.comnih.gov

Scope and Research Trajectory of this compound Studies

The research trajectory of this compound has primarily focused on elucidating its biological activities and mechanisms of action, particularly in the context of inflammation. Following its initial identification as an sPLA2 inhibitor, studies expanded to investigate its effects in various models of inflammation. Research has demonstrated that this compound can modulate both acute and chronic inflammatory processes. nih.gov

Detailed research findings have shown that this compound can suppress the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net Furthermore, studies have indicated that this compound can reduce the levels of tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These anti-inflammatory effects are believed to be, at least in part, dependent on the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor involved in regulating the expression of inflammatory mediators. nih.govplos.orgresearchgate.net

Beyond its anti-inflammatory properties, research has also explored other potential biological activities of this compound and related cacospongionolides, including antibacterial and cytotoxic activities. clockss.org Studies on the total synthesis of this compound and its analogues have also been undertaken to provide access to sufficient quantities for research and to explore the structural features required for its biological activities. clockss.orgacs.orgresearchgate.netbrooklyn.edu Structure-activity relationship (SAR) studies have suggested that the stereochemistry of this compound plays a crucial role in its sPLA2 inhibitory activity. researchgate.net

The research trajectory continues to explore the potential therapeutic applications of this compound and to further understand its molecular targets and pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O4 B1254207 cacospongionolide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1

InChI Key

CVAZWHZRZNYCOV-ILKJNQADSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C

Synonyms

cacospongionolide B

Origin of Product

United States

Discovery, Isolation, and Structural Characterization

Source Organism Identification: Fasciospongia cavernosa

Cacospongionolide B was first identified as a natural product isolated from the marine sponge Fasciospongia cavernosa. acs.orgnih.gov This sponge belongs to the family Thorectidae, within the order Dictyoceratida. wikipedia.org Sponges of the genus Fasciospongia are known producers of a variety of terpenoids, making them a significant subject of study in marine natural products chemistry. nih.govnih.gov

Fasciospongia cavernosa exhibits a wide geographic distribution, indicating its adaptability to various marine environments. It is prominently found in the Mediterranean Sea, including the Adriatic Sea, the Bay of Naples, and along the coasts of Italy, Tunisia, and France. marinespecies.orgmarinespecies.orgmdpi.com Its presence has also been documented in the North Atlantic Ocean and regions such as the Mozambique Channel, the Gulf of Mannar, Palk Bay, and near Papua New Guinea. marinespecies.orgmarinespecies.org This broad distribution across different marine ecosystems highlights the organism's ecological resilience.

Table 1: Documented Locations of Fasciospongia cavernosa

Region/Body of Water Specific Location(s)
Mediterranean Sea Adriatic Sea, Apulian coast (Italy), Bay of Naples, Kerkennah Islands (Tunisia), Marseille region (France)
North Atlantic Ocean Coast of Portugal (Arrábida, Algarve)
Indian Ocean Gulf of Mannar, Palk Bay, Mozambique Channel

Marine sponges, being sessile filter-feeders, exist in a highly competitive environment where they face threats from predation, infection by microorganisms, and overgrowth by other sessile organisms. nih.govnih.gov The production of secondary metabolites, such as this compound, is widely considered a crucial chemical defense mechanism. mdpi.comasm.org These compounds can deter predators, possess antimicrobial properties to prevent infections, and inhibit the growth of competing organisms. nih.govmdpi.com The biosynthesis of these complex molecules is often attributed not only to the sponge itself but also to the diverse communities of symbiotic microorganisms, including bacteria, fungi, and cyanobacteria, that reside within the sponge's tissues. nih.govasm.orgresearchgate.net This intricate host-symbiont relationship is a prolific source of novel and biologically active natural products. nih.gov

Isolation Methodologies from Marine Sponge Extracts (General Principles)

The isolation of pure chemical compounds like this compound from marine sponge extracts is a multi-step process that relies on chromatographic techniques. The general workflow is as follows:

Extraction: The collected sponge material is typically minced and exhaustively extracted with organic solvents, often starting with a mixture like methanol/dichloromethane or ethyl acetate (B1210297), to create a crude extract containing a complex mixture of compounds. biointerfaceresearch.commdpi.com

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds into different fractions based on their solubility. mdpi.com

Chromatographic Separation: Each fraction is further purified using a series of chromatographic techniques. This usually begins with column chromatography, such as Vacuum Liquid Chromatography (VLC) or column chromatography over silica (B1680970) gel, to achieve a preliminary separation. biointerfaceresearch.com

Final Purification: The semi-purified fractions are then subjected to high-performance liquid chromatography (HPLC), often using a reverse-phase (e.g., C18) or chiral column, to isolate the pure compound. nih.gov The purity of the isolated compound is then confirmed through spectroscopic analysis.

This systematic approach allows for the separation of individual metabolites from the highly complex chemical matrix of the sponge extract.

Elucidation of Absolute Stereochemistry and Conformation

Determining the precise three-dimensional structure, including the absolute stereochemistry of all chiral centers, is a critical step in characterizing a new natural product. For cacospongionolides, a combination of spectroscopic analysis, chemical degradation, and total synthesis is employed.

Spectroscopic Analysis: Initial structural information is gathered using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and mass spectrometry. These techniques help to establish the planar structure and relative stereochemistry of the molecule. nih.govnih.gov

Chemical Methods: For related compounds like Cacospongionolide F, the modified Mosher's method has been used to determine the absolute configuration of stereogenic centers. nih.govacs.org This involves chemical derivatization of the molecule with a chiral reagent and subsequent NMR analysis.

Total Synthesis: The unambiguous confirmation of the absolute stereochemistry of this compound was achieved through its total synthesis. nih.govacs.org By synthesizing both possible enantiomers, (+)- and (-)-cacospongionolide B, and comparing their spectroscopic data and optical rotation values with those of the natural product, the exact absolute configuration of the naturally occurring compound was definitively established. acs.orgresearchgate.net This synthetic approach not only confirms the structure but also provides access to analogues for further study. nih.govresearchgate.net

Table 2: Spectroscopic Data for this compound

Technique Purpose Key Findings
¹H and ¹³C NMR Determines the carbon-hydrogen framework. Establishes the connectivity of atoms and the planar structure.
2D NMR (COSY, HMBC) Shows correlations between protons and carbons. Confirms the assembly of molecular fragments.
NOESY Identifies protons that are close in space. Provides information on the relative stereochemistry and conformation.
Mass Spectrometry (MS) Determines the molecular weight and formula. Confirms the elemental composition of the molecule.

Biosynthetic Pathways and Precursor Chemistry

Proposed Acetogenin and Mevalonate (B85504) Pathways to Sesterterpenes

While the term "acetogenin pathway" is primarily associated with the biosynthesis of polyketide-derived acetogenins (B1209576) beilstein-journals.orgresearchgate.netwikipedia.org, the isoprene (B109036) units (IPP and DMAPP) that are the building blocks for sesterterpenes are produced via the MVA and MEP pathways univie.ac.atrsc.orgscribd.com.

The Mevalonate (MVA) pathway operates in the cytoplasm of eukaryotic organisms, including fungi and animals, and also in some bacteria univie.ac.atrsc.org. This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP and DMAPP scribd.com. The MVA pathway is typically the source of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols rsc.orgresearchgate.netresearchgate.net.

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is found in most bacteria, cyanobacteria, green microalgae, and in the plastids of plants univie.ac.atrsc.org. This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate rsc.org. In plants, the MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids rsc.orgresearchgate.net.

For sesterterpenes (C25), the direct precursor is geranylfarnesyl diphosphate (B83284) (GFPP), a linear isoprenoid containing 25 carbons. GFPP is formed by the sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases. Specifically, DMAPP (C5) is condensed with IPP (C5) to form geranyl diphosphate (GPP, C10), GPP is condensed with another IPP to form farnesyl diphosphate (FPP, C15), FPP is condensed with another IPP to form geranylgeranyl diphosphate (GGPP, C20), and finally, GGPP is condensed with a fourth IPP to form GFPP (C25) researchgate.netresearchgate.net. While the MVA pathway is generally associated with C15 and C30 terpenes and the MEP pathway with C10, C20, and C40 terpenes in plants, sesterterpenes (C25) are reported to be produced from the plastidial MEP pathway in plant cells researchgate.netresearchgate.net. The origin of GFPP in marine organisms like sponges, the source of cacospongionolide B, can potentially involve either or both pathways, and may also be influenced by microbial symbionts rsc.orgpnas.org.

Hypothetical Biosynthetic Route to this compound

The specific, step-by-step hypothetical biosynthetic route leading to this compound has not been fully elucidated in scientific literature. However, based on the general biosynthesis of sesterterpenes, a hypothetical pathway can be proposed starting from GFPP.

The core structure of this compound, a sesterterpene tetronic acid, is likely formed through the cyclization of the linear precursor GFPP. This cyclization is catalyzed by sesterterpene synthases (StTSs) researchgate.net. The process typically involves the ionization of the diphosphate group of GFPP, generating a highly reactive carbocation. This carbocation then undergoes a series of intramolecular cyclization reactions, rearrangements (such as Wagner-Meerwein rearrangements and hydride shifts), and deprotonations to form the characteristic polycyclic sesterterpene scaffold researchgate.netacs.org.

For this compound, which features a complex polycyclic system and a tetronic acid moiety, the hypothetical route would involve specific folding of the GFPP chain within the active site of the StTS, followed by a precise cascade of cyclization and rearrangement steps to construct the fused ring system. The formation of the tetronic acid (γ-hydroxybutenolide) moiety, a feature found in many sesterterpenes from marine sponges, would involve oxidation and cyclization steps, likely occurring after the initial cyclization of the terpene backbone mdpi.comnio.res.in.

While the exact sequence of cyclizations and rearrangements for this compound remains theoretical without dedicated enzymatic studies, research on other sesterterpenes has shown diverse cyclization pathways leading to various structural scaffolds acs.orgpnas.org. Subsequent to the core terpene cyclization, further enzymatic modifications, such as oxidations catalyzed by cytochrome P450 enzymes, could introduce hydroxyl groups, ketones, or mediate rearrangements, contributing to the final structure of this compound researchgate.net.

Key Enzymatic Transformations in Sesterterpene Biosynthesis (Theoretical)

The key enzymatic transformations in sesterterpene biosynthesis involve two main classes of enzymes: prenyltransferases and sesterterpene synthases (StTSs).

Prenyltransferases (Polyprenyl Synthases): These enzymes catalyze the sequential condensation of IPP and DMAPP to form linear prenyl diphosphates of varying lengths researchgate.net. For sesterterpene biosynthesis, the crucial prenyltransferase is geranylfarnesyl diphosphate synthase (GFPPS), which catalyzes the formation of GFPP (C25) from GGPP (C20) and IPP (C5), or sequentially from IPP and DMAPP researchgate.netresearchgate.net. In some fungi, a single bifunctional enzyme may contain both prenyltransferase and terpene cyclase domains researchgate.netpnas.orgscispace.com. In plants and some bacteria, GFPPS and StTS are encoded by separate genes and function as discrete enzymes researchgate.netnih.gov.

Sesterterpene Synthases (StTSs): These enzymes are responsible for the cyclization of the linear GFPP precursor into the diverse array of sesterterpene scaffolds researchgate.netacs.org. StTSs are a type of terpene cyclase. They initiate the cyclization cascade by abstracting the diphosphate group from GFPP, generating a carbocation. The subsequent folding and cyclization of the carbon chain are precisely controlled by the active site of the enzyme, leading to the formation of specific ring systems and stereochemistry researchgate.netacs.org. Fungal StTSs are often bifunctional enzymes, possessing both a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain researchgate.netpnas.orgscispace.comacs.org. This bifunctional nature allows a single enzyme to synthesize GFPP and then cyclize it scispace.com. In contrast, plant and some bacterial sesterterpene biosynthesis involves separate GFPPS and StTS enzymes researchgate.netnih.gov.

Following the action of StTS, other enzymes, such as cytochrome P450 monooxygenases and other tailoring enzymes, can further modify the sesterterpene skeleton through oxidation, reduction, isomerization, and other reactions, leading to the final complex structures observed in nature, such as the tetronic acid moiety in this compound researchgate.nettandfonline.com.

Investigations into Microbial Symbiont Contributions to Biosynthesis

Marine sponges, including species of Cacospongia, are well-known sources of a wide variety of bioactive secondary metabolites, including sesterterpenes like this compound rsc.orgmdpi.comacs.org. For many years, it was hypothesized that the true producers of these compounds were often the diverse microbial symbionts that live within the sponge tissues, rather than the sponge animal itself rsc.orgpnas.orgnih.govmdpi.com. This hypothesis was supported by the observation that many sponge-derived natural products resemble compounds produced by bacteria or fungi, and that sponges harbor dense and diverse microbial communities rsc.orgnih.gov.

Investigations into the contribution of microbial symbionts have involved various approaches, including metagenomic sequencing, isolation and culture of symbionts, and in situ localization studies rsc.orgpnas.org. Genomic studies of sponge microbiomes have revealed the presence of biosynthetic gene clusters for various classes of natural products rsc.orgsjtu.edu.cn.

However, recent research has also provided evidence that the sponge animal host itself may possess the genetic machinery for synthesizing certain terpenoids. The discovery of type I terpene synthases originating from the sponge animal genome in some species challenges the paradigm that all sponge-derived natural products are produced by microbes rsc.orgpnas.org. While microbial symbionts undoubtedly contribute significantly to the metabolic capabilities of the sponge holobiont, the biosynthesis of specific compounds like this compound could potentially involve enzymes from either the host, its symbionts, or a collaborative effort between them rsc.orgresearchgate.net.

For Cacospongia species, studies have identified microbial symbionts, such as bacteria from the genus Mycetocola, within their tissues, and genomic analysis of these symbionts has revealed the presence of genes related to natural product biosynthesis sjtu.edu.cn. However, direct evidence specifically linking a symbiont's biosynthetic pathway to the production of this compound is still an active area of research. The complexity of the sponge holobiont makes it challenging to definitively assign the biosynthesis of a particular metabolite solely to either the host or its associated microorganisms rsc.orgresearchgate.net. Future research utilizing advanced techniques in genomics, transcriptomics, proteomics, and metabolomics, potentially combined with single-cell analyses and advanced imaging, will be crucial to fully unravel the biosynthetic origins of this compound and other sponge-derived sesterterpenes. rsc.org

Molecular Mechanisms of Biological Activity: Anti Inflammatory Properties

Inhibition of Secretory Phospholipase A2 (sPLA2)

Cacospongionolide B is a recognized inhibitor of phospholipase A2 (PLA2), with a notable selectivity for the secreted isoforms (sPLA2) over the cytosolic form (cPLA2). nih.govnih.govresearchgate.net This selective inhibition is a cornerstone of its anti-inflammatory activity.

Research indicates that this compound exhibits broad inhibitory activity across different groups of secretory PLA2 enzymes. It has been shown to be effective against human synovial sPLA2 (group II), as well as pancreatic (group I) and bee venom (group III) sPLA2 enzymes. nih.govacs.org This pan-inhibitory capability suggests that this compound can interfere with inflammatory processes mediated by various sPLA2 isoforms.

The inhibitory potency of this compound on human synovial sPLA2 (group II) has been found to be comparable to that of manoalide (B158911), a well-known marine-derived sPLA2 inhibitor. nih.govnih.gov Although chemically similar, this compound and manoalide differ in the hydroxylic substitution in the dihydropyran ring and the structure of the hydrophobic region. nih.gov Despite these differences, both compounds demonstrate potent activity, establishing this compound as a significant sPLA2 inhibitor. acs.orgnih.gov

Table 1: Comparison of sPLA2 Inhibitory Activity
CompoundTarget EnzymeRelative PotencyReference
This compoundHuman Synovial sPLA2 (Group II)Similar to Manoalide nih.govnih.gov
ManoalideHuman Synovial sPLA2 (Group II)Reference Compound nih.govnih.gov
This compoundPancreatic sPLA2 (Group I)Active nih.gov
This compoundBee Venom sPLA2 (Group III)Active nih.gov

Secretory phospholipase A2 enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, a critical step that releases fatty acids, most notably arachidonic acid. mdpi.comscbt.com Arachidonic acid is the primary precursor for the synthesis of eicosanoids, a class of potent pro-inflammatory lipid mediators including prostaglandins (B1171923) and leukotrienes.

By inhibiting sPLA2, this compound effectively blocks the release of arachidonic acid from cell membranes. nih.govscbt.com This reduction in substrate availability curtails the production of downstream inflammatory mediators. In vivo studies have confirmed this mechanism, showing that this compound administration leads to a dose-dependent reduction in eicosanoid levels in inflammatory exudates. nih.gov This action is a direct consequence of its ability to inhibit sPLA2 activity. nih.gov

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

Beyond its effects on sPLA2, this compound exerts profound anti-inflammatory effects by modulating the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Studies have demonstrated that this compound effectively inhibits the activation of NF-κB. nih.gov In mouse peritoneal macrophages stimulated with zymosan, pre-incubation with this compound resulted in a concentration-dependent inhibition of NF-κB-DNA binding activity. nih.gov This inhibitory action prevents the transcription factor from binding to the promoter regions of its target genes, thereby suppressing the expression of key inflammatory proteins. nih.gov

Table 2: Effect of this compound on NF-κB Activation
ParameterEffect of this compoundReference
NF-κB-DNA BindingConcentration-dependent inhibition nih.gov
NF-κB Nuclear TranslocationInhibited nih.gov
IκB-α PhosphorylationImpaired nih.gov

The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB. mdpi.com This process unmasks a nuclear localization signal on the NF-κB complex (typically the p50/p65 heterodimer), allowing it to translocate from the cytoplasm into the nucleus to initiate gene transcription. mdpi.com

This compound has been shown to interfere with this critical step. Research indicates that the compound inhibits the nuclear translocation of NF-κB. nih.gov The underlying mechanism for this effect involves the impairment of IκB-α phosphorylation, which prevents its degradation and keeps the NF-κB complex sequestered in an inactive state within the cytoplasm. nih.gov By blocking both the nuclear translocation and the DNA binding of NF-κB, this compound effectively shuts down this pivotal pro-inflammatory signaling cascade. nih.govnih.gov

Influence on IκB-α Phosphorylation and Expression

A critical mechanism by which this compound exerts its anti-inflammatory effects is by interfering with the activation of NF-κB, a key transcription factor in the inflammatory process. nih.gov This is achieved through its influence on the NF-κB inhibitory protein, IκB-α. In unstimulated cells, IκB-α binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes. nih.govnih.gov

Treatment of cells with this compound has been shown to impair the phosphorylation of IκB-α. nih.govnih.gov Specifically, it reduces the phosphorylation of IκB-α at serine 32 in zymosan-stimulated mouse peritoneal macrophages in a concentration-dependent manner. nih.gov By inhibiting its phosphorylation, this compound prevents the subsequent degradation of IκB-α by the proteasome complex. This leads to an enhanced expression and accumulation of IκB-α in the cytoplasm, which in turn keeps NF-κB in an inactive state, thereby inhibiting its nuclear translocation and DNA-binding activity. nih.gov

Downregulation of Pro-inflammatory Enzyme Expression

The anti-inflammatory activity of this compound is further characterized by its ability to downregulate the expression of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS) Gene and Protein Expression

This compound has been demonstrated to effectively suppress the expression of the iNOS enzyme at both the gene and protein levels. nih.gov In studies using zymosan-stimulated mouse peritoneal macrophages, Western blot analysis revealed that this compound inhibited iNOS protein expression. nih.gov This inhibitory effect on iNOS expression contributes directly to the reduced production of nitric oxide, a significant inflammatory mediator. nih.govnih.gov The downregulation of iNOS is a consequence of the inhibition of NF-κB activation, as the iNOS gene promoter contains binding sites for NF-κB. nih.gov

Cyclooxygenase-2 (COX-2) Gene and Protein Expression

Similarly, this compound downregulates the expression of COX-2. nih.govnih.gov This enzyme is responsible for the synthesis of prostaglandins, which are central mediators of inflammation. mdpi.com In experimental models with mouse peritoneal macrophages stimulated by zymosan, treatment with this compound resulted in a clear inhibition of COX-2 protein expression. nih.gov This effect, like the inhibition of iNOS, is linked to the compound's ability to block the NF-κB pathway, thereby preventing the transcription of the COX-2 gene. nih.gov

Suppression of Inflammatory Mediator Production

By downregulating the expression of iNOS and COX-2, this compound consequently suppresses the production of the inflammatory mediators synthesized by these enzymes. nih.govclockss.org

Nitric Oxide (NO) Production

The inhibition of iNOS expression by this compound leads to a significant decrease in the production of nitric oxide (NO). nih.gov In studies on zymosan-stimulated mouse peritoneal macrophages, this compound was shown to reduce the production of nitrite, a stable end-product of NO, in a concentration-dependent manner. nih.gov The IC50 value for this inhibition was observed to be in the submicromolar range, highlighting the potency of the compound. nih.gov This suppression of NO production has been confirmed in both in vitro and in vivo models. nih.govnih.gov

Prostaglandin (B15479496) E2 (PGE2) Production

The downregulation of COX-2 expression by this compound results in the reduced synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govmdpi.com Treatment of mouse peritoneal macrophages with this compound led to a concentration-dependent decrease in PGE2 production. nih.gov This inhibitory effect has also been observed in human monocytes stimulated with zymosan, indicating a similar mechanism of action in human cells. nih.gov

TargetEffect of this compoundExperimental ModelReference
IκB-α Phosphorylation Impaired/ReducedZymosan-stimulated mouse peritoneal macrophages nih.gov
IκB-α Expression EnhancedZymosan-stimulated mouse peritoneal macrophages nih.gov
iNOS Protein Expression DownregulatedZymosan-stimulated mouse peritoneal macrophages nih.gov
COX-2 Protein Expression DownregulatedZymosan-stimulated mouse peritoneal macrophages nih.gov
Nitric Oxide (NO) Production SuppressedZymosan-stimulated mouse peritoneal macrophages nih.gov
Prostaglandin E2 (PGE2) Production SuppressedZymosan-stimulated mouse peritoneal macrophages & human monocytes nih.gov

Tumor Necrosis Factor-α (TNF-α) Production

This compound has demonstrated a significant capacity to modulate the production of Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. Research indicates that this marine-derived sesterterpene interferes with inflammatory cascades, leading to a reduction in TNF-α levels. nih.govnih.gov In studies utilizing zymosan-stimulated mouse peritoneal macrophages, this compound was found to decrease TNF-α production in a concentration-dependent manner. nih.gov This inhibitory effect extends to the molecular level, where the compound has been shown to reduce the expression of TNF-α mRNA. nih.govnih.gov

The underlying mechanism for this reduction in TNF-α is linked to the inhibition of the transcription factor nuclear factor-κB (NF-κB). nih.gov NF-κB is a critical regulator of genes that mediate inflammation, and its activation is a necessary step for the transcription of TNF-α. nih.gov By impairing the activation of NF-κB, this compound effectively downregulates the expression of inflammatory enzymes and cytokines, including TNF-α. nih.govnih.gov This ability to modify TNF-α levels has been observed in both in vitro cellular models and in vivo preclinical models of inflammation. nih.govnih.gov

Investigation in in vitro Cellular Models of Inflammation

The anti-inflammatory actions of this compound have been extensively studied in in vitro models using macrophages, which are pivotal cells in the inflammatory response. In experiments with zymosan-stimulated mouse peritoneal macrophages, this compound exhibited a potent, concentration-dependent inhibition of key inflammatory mediators. nih.gov Zymosan, a component of yeast cell walls, is a well-established activator of macrophages, inducing a robust inflammatory response. researchgate.net

Treatment with this compound resulted in a significant reduction in the production of TNF-α, nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govnih.gov The inhibition of NO and PGE2 production is a consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound was found to suppress the expression of these pro-inflammatory enzymes rather than affecting their catalytic activity directly. nih.gov The inhibitory concentration (IC50) values for these effects were determined to be in the submicromolar range, highlighting the potency of the compound. nih.gov

MediatorIC50 (μM)
TNF-α0.2 ± 0.03
Nitrite (NO)0.1 ± 0.01
PGE20.3 ± 0.02

Table 1: Inhibitory effect of this compound on the production of inflammatory mediators in zymosan-stimulated mouse peritoneal macrophages. nih.gov

To ascertain the relevance of these findings to human physiology, the effects of this compound were also investigated in primary human monocytes. nih.gov Monocytes are precursors to macrophages and play a crucial role in initiating and amplifying inflammatory responses. mdpi.com When stimulated with zymosan, human monocytes treated with this compound showed a concentration-dependent decrease in the production of both TNF-α and PGE2. nih.gov

Notably, the inhibition of TNF-α production in human monocytes at a concentration of 1 μM was observed to be more potent than that of dexamethasone, a powerful steroidal anti-inflammatory drug. nih.gov This finding underscores the potential of this compound as a significant inhibitor of inflammatory processes in human cells. nih.gov

In vivo Preclinical Models of Inflammation

The murine air pouch model is a widely used in vivo assay that creates a synovium-like cavity, suitable for studying local inflammatory responses and the effects of anti-inflammatory agents. researchgate.netmdpi.com When zymosan is injected into the air pouch, it elicits an acute inflammatory response characterized by cellular infiltration and the production of various inflammatory mediators. nih.govnih.gov

In this model, this compound administered directly into the pouch caused a dose-dependent reduction in the levels of TNF-α and eicosanoids (such as PGE2 and leukotriene B4) within the pouch exudate. nih.govnih.gov While it had a pronounced effect on inflammatory mediators, its impact on the migration of leukocytes into the pouch was weak. nih.govnih.gov Further studies confirmed the inhibition of iNOS and COX-2 expression and the subsequent reduction of inflammatory mediators in the mouse air pouch, corroborating the in vitro findings. nih.gov

Treatment (μmol/pouch)TNF-α Inhibition (%)
This compound (0.01)25 ± 5
This compound (0.1)45 ± 6
This compound (1)60 ± 7

Table 2: Dose-dependent inhibition of TNF-α production by this compound in the zymosan-injected murine air pouch model. nih.gov

The topical anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. nih.govnih.gov This is a standard model for acute topical inflammation, where TPA application causes significant swelling and leukocyte infiltration. researchgate.net

Topical application of this compound resulted in a dose-dependent inhibition of TPA-induced ear edema. nih.gov In addition to reducing the physical swelling, the compound also decreased the levels of myeloperoxidase, an enzyme marker for neutrophil accumulation, in the ear homogenates. nih.gov These results demonstrate that this compound is effective as a topical anti-inflammatory agent, capable of mitigating both edema and the associated cellular inflammatory infiltrate. nih.govnih.gov

Treatment (μg/ear)Edema Inhibition (%)Myeloperoxidase Inhibition (%)
This compound (25)30 ± 428 ± 5
This compound (50)52 ± 645 ± 7
This compound (100)68 ± 560 ± 8

Table 3: Topical anti-inflammatory effect of this compound on TPA-induced mouse ear edema. nih.gov

Systemic Anti-inflammatory Effects (e.g., carrageenin-induced paw edema)

This compound has demonstrated significant systemic anti-inflammatory properties in preclinical models, most notably in the carrageenan-induced paw edema assay in mice, a standard model for evaluating acute inflammation. nih.gov Oral administration of this marine-derived sesterterpene has been shown to effectively reduce edema, indicating its bioavailability and activity when delivered systemically. nih.gov

Research findings indicate that this compound, when administered orally one hour prior to the injection of carrageenan, leads to a significant reduction in paw swelling. nih.gov This inhibitory effect was observed to be dose-dependent. nih.gov In one study, oral doses of 5, 10, and 20 mg/kg of this compound all produced a significant reduction in edema. nih.gov The effects of the 10 and 20 mg/kg doses were sustained, showing significant inhibition at 1, 3, and 5 hours post-carrageenan administration. nih.gov The lowest dose of 5 mg/kg also demonstrated significant inhibition at the 1 and 3-hour time points. nih.gov

Notably, the anti-inflammatory effect of this compound in this model was found to be more potent than that of the conventional nonsteroidal anti-inflammatory drug (NSAID), indomethacin, particularly at the 3-hour mark after carrageenan administration. nih.gov

The underlying mechanism for these systemic effects is linked to the compound's ability to inhibit secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade. nih.govnih.gov By inhibiting sPLA2, this compound can interfere with the production of pro-inflammatory mediators. nih.govnih.gov Further studies have shown that its anti-inflammatory actions are also mediated through the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, as well as the inhibition of tumor necrosis factor-alpha (TNF-α) production, likely through the inhibition of the NF-κB signaling pathway. nih.govnih.gov

The table below summarizes the in vivo efficacy of orally administered this compound in the mouse carrageenan-induced paw edema model.

Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment Group Dose (mg/kg) Time After Carrageenan Edema Inhibition (%) Statistical Significance
This compound 5 1 hour Significant p < 0.05
3 hours Significant p < 0.05
5 hours Not specified Not specified
This compound 10 1 hour Significant p < 0.01
3 hours Significant p < 0.01
5 hours Significant p < 0.01
This compound 20 1 hour Significant p < 0.01
3 hours Significant p < 0.01
5 hours Significant p < 0.01
Indomethacin 10 1 hour Significant p < 0.05
3 hours Significant p < 0.01

Data compiled from a study by García Pastor et al. nih.gov

Molecular Mechanisms of Biological Activity: Apoptosis Inducing Properties

Induction of Programmed Cell Death in Carcinoma Cell Lines

Research indicates that cacospongionolide B is capable of inducing programmed cell death in a variety of human carcinoma cell lines. plos.orgnih.gov

Efficacy Across Diverse Cancer Cell Phenotypes (e.g., T47D, A431, HCT116, HeLa)

Studies have demonstrated the efficacy of this compound in inducing apoptosis in diverse cancer cell lines, including T47D (human breast carcinoma), A431 (human epidermoid carcinoma), HCT116 (human colon carcinoma), and HeLa (human cervix carcinoma) cells. plos.orgfortunejournals.comnih.gov Treatment of T47D cells with this compound for 24 hours resulted in a significant increase in DNA migration and fragmentation, indicative of apoptosis. plos.orgnih.gov Incubation of HCT116 and HeLa cells with this compound also led to an increased expression of pro-apoptotic proteins. plos.orgnih.govresearchgate.net

Concentration-Dependent Apoptotic Effects

This compound exhibits concentration-dependent effects on cancer cell viability and apoptosis induction. plos.org Incubation of T47D, A431, HCT116, and HeLa cells with varying concentrations of this compound for 24 hours caused a significant and concentration-dependent reduction in cell viability. plos.org The induction of mitochondrial transmembrane potential loss by this compound in HCT116 and HeLa cells was also observed to be concentration-dependent. plos.orgnih.govresearchgate.net

Data on the half-maximal inhibitory concentration (IC50) values for this compound across different cell lines illustrate this concentration-dependent efficacy.

Cancer Cell LineIC50 (µM)
T47D (Breast Carcinoma)0.030 plos.org
A431 (Epidermoid Carcinoma)0.089 plos.org
HCT116 (Colon Carcinoma)3.697 plos.org
HeLa (Cervical Carcinoma)4.302 plos.org
MCF7 (Breast Carcinoma)10
A549 (Lung Carcinoma)15

Note: IC50 values may vary depending on the specific study and experimental conditions.

Activation of Caspase Cascades

The induction of apoptosis by this compound involves the activation of caspase cascades, which are key executioners of programmed cell death.

Role of Initiator Caspases

While specific details on the direct activation of initiator caspases (such as caspase-8 and caspase-9) by this compound are not extensively detailed in the provided search results, the activation of caspase cascades is a recognized mechanism in its apoptotic activity. Apoptotic pathways often converge on the activation of initiator caspases, which then cleave and activate effector caspases. mdpi.com

Role of Effector Caspases

Activated caspases are considered key molecules in mediating the effects of compounds like this compound. plos.orgresearchgate.net The significant reduction in the expression of several anti-apoptotic proteins following treatment with this compound suggests promising anticancer properties mediated through caspase activation. plos.orgresearchgate.net Effector caspases, such as caspase-3, are directly responsible for cleaving cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. mdpi.comsgo-iasgo.com

Disruption of Mitochondrial Transmembrane Potential

A critical early event in the apoptotic signaling pathway is the reduction or loss of mitochondrial transmembrane potential (ΔΨm). plos.orgnih.govresearchgate.net this compound has been shown to induce a significant and concentration-dependent loss of mitochondrial transmembrane potential in human cancer cells, including HCT116 and HeLa cells. plos.orgnih.govresearchgate.netresearchgate.net This disruption of mitochondrial function is a key mechanism by which this compound promotes apoptosis. moleculardevices.com The loss of mitochondrial membrane potential is often associated with the release of pro-apoptotic factors from the mitochondria into the cytosol, further propagating the caspase cascade and leading to cell death. mdpi.commdpi.com

Modulation of Pro-apoptotic Protein Expression

Studies have indicated that this compound influences the expression levels of proteins involved in the apoptotic pathway. Treatment with this compound has been observed to increase the expression of pro-apoptotic proteins. plos.orgresearchgate.netresearchgate.netnih.gov Conversely, it has been shown to significantly inhibit the expression of several anti-apoptotic proteins, including Survivin, Bcl-2, and IAPs (Inhibitor of Apoptosis Proteins). plos.org These modulations contribute to shifting the cellular balance towards programmed cell death. plos.org

Research findings on protein modulation by this compound in specific cell lines are summarized in the table below:

Cell LineEffect on Pro-apoptotic ProteinsEffect on Anti-apoptotic Proteins (e.g., Survivin, Bcl-2, IAPs)Reference
HCT116Increased expressionSignificant inhibition plos.orgresearchgate.netnih.gov
HeLaIncreased expressionSignificant inhibition plos.orgresearchgate.netnih.gov
T47DNot explicitly detailed in search results, but apoptosis inducedSignificant inhibition plos.org

The induction of apoptosis by this compound appears to be dependent on activated caspases, suggesting these molecules are key mediators of its effects. plos.org

Interplay with NF-κB Pathway in Apoptosis Regulation

The NF-κB pathway is a crucial signaling route involved in regulating various cellular processes, including inflammation and cell survival. nih.govresearchgate.nettexilajournal.com Constitutive activation of NF-κB is frequently observed in many cancers and is associated with an anti-apoptotic role. plos.orgnih.govresearchgate.net

This compound has been reported to inhibit NF-κB activation. plos.orgresearchgate.nettexilajournal.com This inhibition contributes to its anti-inflammatory effects by suppressing the expression of inflammatory mediators. researchgate.nettexilajournal.com Importantly, the inhibition of the anti-apoptotic NF-κB pathway by this compound also plays a role in its ability to induce apoptosis in cancer cells. plos.orgresearchgate.netnih.gov Studies have shown that the effects of this compound on increasing pro-apoptotic protein expression and inducing mitochondrial transmembrane potential loss parallel the effects observed on the nuclear levels of p50 and p65, subunits of NF-κB. plos.orgresearchgate.netresearchgate.netnih.gov

The interplay between this compound and the NF-κB pathway in the context of apoptosis is summarized below:

CompoundEffect on NF-κB ActivationConsequence for ApoptosisRelevant FindingsReference
This compoundInhibits activationPromotes apoptosisInhibition parallels effects on pro-apoptotic proteins and mitochondrial potential. plos.orgresearchgate.netnih.gov

The modulation of the NF-κB pathway by this compound highlights a significant mechanism by which this compound exerts its pro-apoptotic effects in cancer cells. plos.orgresearchgate.netnih.govresearchgate.net

Total Chemical Synthesis and Synthetic Analogues

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of cacospongionolide B reveals several strategic disconnections that have formed the basis of various synthetic campaigns. A common approach involves disconnecting the molecule into two main fragments: a complex decalin core and a side chain containing the dihydropyran and γ-hydroxybutenolide moieties.

In the first total synthesis reported by Snapper and coworkers in 2002, the primary disconnection was made at the C12-C13 bond, separating the decalin ring system from the intricate side chain. acs.org A further disconnection of the side chain simplified it to a furan (B31954) precursor for the γ-hydroxybutenolide and a fragment to construct the dihydropyran ring. The decalin core was envisioned to be assembled through a Robinson annulation, a classic ring-forming reaction. This convergent strategy allows for the independent synthesis of the two major fragments, which are then coupled in the later stages of the synthesis.

A different retrosynthetic approach was undertaken by Kobayashi and colleagues. Their strategy involved a key disconnection at the C10-C11 bond, envisioning a B-alkyl Suzuki-Miyaura coupling to unite the vinyl trans-decalin fragment and the side-chain precursor. clockss.org The side chain itself was disconnected at the anomeric carbon, suggesting a C-glycosidation reaction to attach the furan ring to the pyranose-derived scaffold. This approach prioritizes the stereoselective formation of the side chain's chiral centers from a carbohydrate starting material.

These distinct retrosynthetic strategies highlight the different challenges perceived by synthetic chemists in tackling the this compound structure, from the construction of the sterically congested decalin core to the stereocontrolled assembly of the oxygenated side chain.

Development of Asymmetric Synthetic Routes

A crucial aspect of the total synthesis of this compound is the control of its multiple stereocenters. Various asymmetric strategies have been employed to achieve the synthesis of the natural enantiomer, (+)-cacospongionolide B.

The initial synthesis by Snapper's group established the stereochemistry of the side chain through a Brown asymmetric allylboration to set the C8 stereocenter. acs.org The stereocenters in the decalin core were established using an asymmetric Robinson annulation protocol. This approach relies on the use of chiral catalysts or reagents to induce stereoselectivity in key bond-forming reactions.

Stereoselective C-Glycosidation Methodologies

In a distinct approach to constructing the side chain, the Kobayashi group demonstrated the use of a stereoselective C-glycosidation. clockss.org This methodology is particularly powerful for the synthesis of the dihydropyran portion of this compound, as it allows for the use of readily available chiral pool starting materials, such as carbohydrates.

Their synthesis utilized a glycal derived from D-arabinose as the starting material for the dihydropyran ring. A palladium-catalyzed C-glycosidation with 3-furyl boronic acid was employed to form the crucial carbon-carbon bond at the anomeric center. clockss.org This reaction proceeded with high stereoselectivity, establishing the desired configuration at C7. The stereochemical outcome was confirmed by the large coupling constants of the resulting acetate (B1210297) derivative, indicating an equatorial orientation for both the acetyl and 3-furyl groups. clockss.org

EntryGlycal Protecting GroupYield of C-glycoside
1AcetylModerate
2Benzoyl38%
3PivaloylUnsuitable substrate
Table showing the effect of protecting groups on the yield of the C-glycosidation reaction as reported by Kobayashi and colleagues. clockss.org

Applications of Suzuki-Miyaura Coupling in Fragment Assembly

The Suzuki-Miyaura cross-coupling reaction has proven to be a robust and versatile tool for the assembly of complex natural products. In the context of this compound synthesis, it has been strategically employed for the crucial fragment coupling step.

The synthesis by Kobayashi and coworkers features a B-alkyl Suzuki-Miyaura coupling as a key transformation to connect the vinyl trans-decalin fragment with the alkenyl triflate of the side chain. clockss.org This reaction creates the C10-C11 bond, uniting the two major components of the molecule. The alkylborane was generated in situ from the corresponding vinyl trans-decalin, which then coupled with the side-chain triflate in the presence of a palladium catalyst. This strategy showcases the power of the Suzuki-Miyaura reaction in forming carbon-carbon bonds between sp2 and sp3 centers in complex molecular settings.

Ring-Closing Metathesis (RCM) in Core Structure Formation

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures. In some synthetic approaches towards this compound and its analogues, RCM has been utilized to construct the dihydropyran ring of the side chain.

For instance, a strategy reported by Snapper and Murelli involved the coupling of the decalin fragment with a side-chain precursor, followed by a three-step sequence to generate the dihydropyran ring. nih.gov While their initial total synthesis did not explicitly use RCM for the final ring closure to the dihydropyran, related strategies for similar dihydropyran-containing natural products often employ RCM on a diene precursor. This powerful reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of the unsaturated six-membered ring with high efficiency.

Diastereochemically Divergent Synthesis Strategies

Diastereochemically divergent synthesis is a powerful strategy that allows for the generation of multiple diastereomers from a common intermediate. This approach is particularly valuable for the synthesis of natural products with multiple stereocenters, as it can be used to confirm the relative and absolute stereochemistry of the target molecule.

While a diastereochemically divergent synthesis has not been explicitly reported for this compound itself, a notable example within the same family of natural products is the total synthesis of (–)-cacospongionolide F by Forsyth and coworkers. clockss.org Their strategy involved the coupling of a racemic dehydrodecalin moiety with an enantiopure γ-hydroxybutenolide precursor (masked as a furan). This approach allowed for the separation of the resulting diastereomers at a later stage, ultimately leading to the stereochemically defined natural product. Such a strategy provides a flexible entry point for the synthesis of various stereoisomers of cacospongionolide-type molecules, which is crucial for detailed biological evaluation.

Evolution of Synthetic Efficiency and Yield Optimization

Synthetic RouteLongest Linear SequenceOverall YieldKey Features
Snapper et al. (2002)12 stepsNot explicitly stated in the communication, but individual step yields are high.Asymmetric Robinson annulation, Brown asymmetric allylboration, fragment coupling via Michael addition. acs.orgnih.gov
Kobayashi et al. (2010)Not explicitly stated as a single number, but involves multiple steps for each fragment.Individual step yields are reported, with key coupling steps being efficient.Stereoselective C-glycosidation, B-alkyl Suzuki-Miyaura coupling. clockss.org
A comparative table of reported synthetic routes to (+)-cacospongionolide B.

The development of new synthetic methodologies and the refinement of existing ones continue to drive the evolution of the total synthesis of complex natural products like this compound. Each new synthesis not only provides a source of the natural product but also serves as a platform for testing new reactions and strategies, ultimately contributing to the broader field of organic chemistry.

Synthesis of Enantiomeric Forms (e.g., (+)- and (-)-Cacospongionolide B)

The total synthesis of both the naturally occurring (+)-cacospongionolide B and its unnatural enantiomer, (-)-cacospongionolide B, has been successfully accomplished, providing access to significant quantities of these complex molecules for biological evaluation. nih.govacs.org A key strategic element in these syntheses involves the coupling of two major fragments: a decalin portion and a side chain containing the dihydropyran and γ-hydroxybutenolide moieties. acs.org

One of the pivotal steps in the synthetic route is a three-step sequence that not only connects the two primary regions of the molecule but also constructs the dihydropyran ring of the side chain. acs.org The synthesis of these enantiomers has been crucial in understanding the stereochemical requirements for the biological activity of this compound. Preliminary studies on the inhibition of phospholipase A2 (sPLA2) by the synthetic enantiomers have revealed that the biological interaction is enantiospecific. nih.govacs.org This suggests that the stereochemistry of the entire molecule, potentially independent of the γ-hydroxybutenolide group, plays a critical role in its inhibitory activity. nih.govacs.org The availability of both enantiomers through total synthesis has been instrumental in demonstrating that (-)-cacospongionolide B is a less active inhibitor of sPLA2 compared to the natural (+)-enantiomer. acs.org

Design and Preparation of Structural Analogues

To probe the structure-activity relationships (SAR) of this compound and to identify the key structural features responsible for its biological activity, a variety of structural analogues have been designed and synthesized. researchgate.net These modifications have targeted different domains of the molecule, including the γ-hydroxybutenolide moiety, the dihydropyran ring system, the decalin core, and the flexible linker connecting the decalin and the side chain. acs.orgacs.orgnih.gov

Modifications within the γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide ring is a common feature in many marine natural products with anti-inflammatory properties and is often considered a key pharmacophoric group. nih.govnio.res.in Analogues of this compound have been synthesized with modifications in this moiety to assess its role in phospholipase A2 (sPLA2) inhibition. One important finding from these studies is that the furan analogue, where the γ-hydroxybutenolide is replaced by a furan ring, exhibits comparable sPLA2 inhibitory activity to the natural product. acs.org This suggests that while the γ-hydroxybutenolide is important, it may not be the sole determinant of activity and that other interactions are also critical. nih.govacs.org

Alterations to the Dihydropyran Ring System

The dihydropyran ring system is another key feature of the this compound structure. Analogues have been synthesized that explore the importance of the hemiacetal functionality within this ring. nih.gov By comparing this compound analogues with those of manoalide (B158911), another marine natural product that differs in the dihydropyran ring, researchers have investigated the role of this functionality in sPLA2 inhibition. nih.gov The results indicated that the presence or absence of the hemiacetal function did not lead to significant differences in the inhibitory activity against secretory PLA2. nih.gov Instead, the hydrophobic character of the side chain attached to the pyranofuranone moiety was found to be a more critical determinant of potency. nih.gov

Introduction of Rigidified Linkers (e.g., alkenyl, alkynyl)

The flexible aliphatic chain that connects the decalin core to the side chain has been a key target for modification to explore the bioactive conformation of this compound. acs.orgnih.gov To reduce the conformational flexibility of this linker, analogues incorporating rigid alkenyl (Z- and E-olefins) and alkynyl linkers have been synthesized. acs.orgnih.gov

The rationale behind this approach is that by restricting the rotation around the linker, it is possible to lock the molecule into a conformation that may more closely mimic the bound state with its biological target. acs.org The biological evaluation of these conformationally restricted analogues against bee venom sPLA2 revealed that the analogue containing an E-olefin linker exhibited enhanced inhibitory activity compared to the natural product. acs.orgnih.gov Conversely, the analogues with a Z-olefin or an alkyne linker showed decreased activity. acs.orgnih.gov These findings suggest that the preferred binding conformation of this compound is likely an extended geometry, similar to that imposed by the E-olefin linker. acs.orgnih.gov

Analogue TypeLinker ModificationEffect on sPLA2 InhibitionReference
E-alkenyl AnalogueE-olefinEnhanced activity acs.orgnih.gov
Z-alkenyl AnalogueZ-olefinDecreased activity acs.orgnih.gov
Alkynyl AnalogueAlkyneDecreased activity acs.orgnih.gov

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements for sPLA2 Inhibition

Research has focused on identifying the key structural elements within cacospongionolide B that contribute to its ability to inhibit sPLA2. researchgate.netnih.gov

Importance of γ-Hydroxybutenolide Functionality

The γ-hydroxybutenolide moiety is a structural feature present in this compound and other marine natural products known to inhibit PLA2, such as manoalide (B158911). mdpi.comnio.res.in This functionality is believed to play a role in the interaction with PLA2. mdpi.comnio.res.in While the γ-hydroxybutenolide is involved in the initial interaction with PLA2, studies with synthetic analogues where the γ-hydroxybutenolide was replaced by a furan (B31954) ring showed only a slightly lower bioactivity, suggesting that this moiety is an important but not the sole determinant of PLA2 inhibitory activity. researchgate.netvdoc.pub

Role of Dihydropyran Ring Stereochemistry

The dihydropyran ring is another significant part of the this compound structure. researchgate.netnih.gov The stereochemistry of this ring has been highlighted as playing a crucial role in the compound's bioactivity related to PLA2 inhibition. researchgate.net

Influence of Aliphatic Linker Rigidity

The flexible aliphatic region connecting different parts of the this compound molecule has also been investigated. researchgate.netnih.gov Studies involving the replacement of this flexible region with more rigid linkers, such as alkenyl and alkynyl groups, were conducted to understand the influence of structural rigidity on sPLA2 inhibition. researchgate.netnih.gov It was observed that replacing the aliphatic section with a Z-olefin or an alkyne reduced sPLA2 inhibitory activity compared to the natural product. researchgate.netnih.gov However, an analogue containing an E-olefin linker showed enhanced activity, suggesting that a specific conformation of the aliphatic linker is preferred for optimal sPLA2 binding. researchgate.netnih.gov

Stereochemical Requirements for Biological Activity

The stereochemistry of this compound is a critical factor influencing its biological activity. researchgate.netresearchgate.net

Enantiospecificity of Enzyme Interactions

Studies involving the total synthesis of both the natural (+)-enantiomer and the unnatural (-)-enantiomer of this compound have demonstrated that the interaction with sPLA2 is enantiospecific. nih.govvdoc.pubnih.govfigshare.com This indicates that the enzyme can distinguish between the two enantiomers, leading to differential binding and inhibitory effects. nih.govvdoc.pubnih.govfigshare.com

Differential Potency of Enantiomers

Research has shown that the natural (+)-enantiomer of this compound is a more potent inhibitor of bee venom sPLA2 compared to the unnatural (-)-enantiomer. vdoc.pub The inhibitory activity of the synthetic (-)-enantiomer was reported to be approximately half the bioactivity of the natural (+)-cacospongionolide B. researchgate.net This differential potency underscores the importance of the specific three-dimensional arrangement of atoms in this compound for its effective interaction with the sPLA2 enzyme. researchgate.netvdoc.pub

Here is a table summarizing some of the SAR findings:

Structural FeatureInfluence on sPLA2 Inhibition
γ-Hydroxybutenolide FunctionalityInvolved in initial interaction; not the sole key element for activity. researchgate.netmdpi.comnio.res.invdoc.pub
Dihydropyran Ring StereochemistryPlays a crucial role in bioactivity. researchgate.net
Aliphatic Linker RigidityE-olefin analogue showed enhanced activity; Z-olefin and alkyne reduced activity. researchgate.netnih.gov
Stereochemistry (Enantiomers)Interaction is enantiospecific; natural (+)-enantiomer is more potent than (-)-enantiomer. researchgate.netnih.govvdoc.pubnih.govfigshare.com

SAR for Apoptosis Induction

This compound has demonstrated the ability to induce apoptosis in various human cancer cell lines, including breast carcinoma (T47D), epidermoid carcinoma (A431), cervical carcinoma (HeLa), and colon carcinoma (HCT116) researchgate.netplos.orgnih.govresearchgate.net. This pro-apoptotic effect is a key area of SAR investigation.

Structural Features Enhancing Pro-apoptotic Effects

Research indicates that this compound induces apoptosis through mechanisms involving the mitochondrial pathway and modulation of cell cycle regulators . Treatment with this compound leads to an increased expression of pro-apoptotic proteins and a concentration-dependent loss of mitochondrial transmembrane potential, an early event in the apoptosis signaling cascade researchgate.netplos.orgnih.govresearchgate.net. It also downregulates anti-apoptotic proteins such as Survivin and Bcl-2 plos.org. The inhibition of NF-κB signaling, which is often constitutively active in cancers and has an anti-apoptotic role, also contributes to its effects researchgate.netnih.govresearchgate.netplos.org. While specific structural modifications of this compound directly correlating to enhanced apoptosis induction are not extensively detailed in the provided results, its core sesterterpenoid structure with the γ-hydroxybutenolide moiety is understood to be crucial for its biological activities, including the induction of programmed cell death researchgate.netnih.gov.

Comparison with Related Sesterterpenoids (e.g., Scalaradial)

This compound has been compared to other marine-derived sesterterpenoids, such as scalaradial (B1680886), in terms of their apoptosis-inducing capabilities researchgate.netplos.orgnih.govresearchgate.net. Both cacospongionolide and scalaradial, isolated from Fasciospongia cavernosa and Cacospongia scalaris respectively, have shown potent apoptosis-inducing effects in human carcinoma cell lines researchgate.netplos.orgnih.govresearchgate.net. Studies have demonstrated that both compounds cause a significant and concentration-dependent reduction in cell viability and induce DNA fragmentation and migration in cancer cells researchgate.netplos.orgnih.gov. They also similarly increase the expression of pro-apoptotic proteins and lead to a loss of mitochondrial transmembrane potential researchgate.netplos.orgnih.govresearchgate.net. These parallel effects suggest that despite structural differences, they share common mechanisms for inducing apoptosis, potentially involving the modulation of NF-κB and mitochondrial pathways researchgate.netplos.orgnih.gov.

The following table summarizes comparative data on the effects of cacospongionolide and scalaradial on cell viability (IC50 values in µM) in various human cancer cell lines:

Cell LineCacospongionolide (IC50 µM)Scalaradial (IC50 µM)
T47D0.0300.024
A4310.0890.026
HCT1163.6971.851
HeLa4.3021.284

Note: Data compiled from search result plos.org. These values represent the concentration required to inhibit cell viability by 50% after 24 hours of incubation.

Comparative SAR with Other Marine-Derived PLA2 Inhibitors

This compound is recognized as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory response nih.govnih.gov. Its SAR in this context has been compared with other marine-derived PLA2 inhibitors.

Manoalide and Luffariellolide (B1675421) Analogue Studies

This compound's PLA2 inhibitory activity has been compared to that of manoalide and its analogues nih.govnih.govnih.govresearchgate.net. Manoalide is known for its irreversible inhibition of PLA2, which is attributed to the presence of reactive functional groups, including a γ-hydroxybutenolide and an α-hydroxydihydropyran hemiacetal nih.govnih.govresearchgate.netwikipedia.org. This compound also possesses a γ-hydroxybutenolide moiety, which is considered a pharmacophoric group for PLA2 inhibition nih.govresearchgate.net. Early SAR studies on this compound and manoalide analogues investigated the role of the hemiacetal function in the dihydropyran ring, which was initially thought to be essential for irreversible PLA2 inactivation nih.gov. Surprisingly, studies comparing analogues of both compounds found similar activity against secretory PLA2 (groups I, II, and III), irrespective of the presence of the additional hemiacetal function found in manoalide but absent in this compound nih.gov. This suggests that while the γ-hydroxybutenolide is important, the hemiacetal at C-24 in manoalide might be the primary group responsible for covalent inactivation, with the hydrophobic portion influencing non-covalent recognition researchgate.net.

SAR studies on this compound analogues have also revealed that the PLA2 inhibitory activity is influenced by the lipophilicity of the side chain linked to the pyranofuranone moiety, with increased hydrophobic character leading to greater inhibition potential researchgate.netnih.gov. Analogues with a farnesyl side chain showed significantly lower IC50 values compared to those with shorter alkyl chains researchgate.net. The stereochemistry of this compound also plays a crucial role in its PLA2 inhibitory bioactivity researchgate.net.

While luffariellolide is also a marine sesterterpenoid with PLA2 inhibitory activity, it is described as a partially reversible inhibitor, in contrast to the irreversible action of manoalide nih.govresearchgate.net. Comparative SAR studies specifically detailing this compound's activity relative to luffariellolide analogues in the provided results are less explicit than those comparing it to manoalide. However, both manoalide and luffariellolide, like this compound, are recognized for targeting sPLA2 .

Identification of Shared and Unique Structural Motifs

This compound, manoalide, and luffariellolide are all marine sesterterpenoids and share the common feature of inhibiting sPLA2 nih.govnih.govresearchgate.net. A shared structural motif contributing to this activity is the γ-hydroxybutenolide moiety nih.govnih.govresearchgate.netwikipedia.org. This functional group is considered a pharmacophore for PLA2 inhibition in these classes of compounds nih.govnih.govresearchgate.net.

A key structural difference lies in the presence of the α-hydroxydihydropyran hemiacetal in manoalide, which is absent in this compound nih.govresearchgate.net. While this hemiacetal was initially thought to be essential for irreversible inhibition, comparative studies suggest that the γ-hydroxybutenolide is critical, and the hemiacetal in manoalide might be specifically involved in covalent binding to the enzyme nih.govresearchgate.net. The lipophilicity and nature of the side chain attached to the core structure also represent variable motifs that influence the potency of PLA2 inhibition across these sesterterpenoids and their analogues researchgate.netnih.gov. The stereochemistry of the compounds is also a unique feature that impacts their bioactivity researchgate.net.

The mechanism of PLA2 inhibition by this compound is believed to involve the formation of a Schiff-base-like covalent bond between a masked aldehyde generated upon ring opening and a lysine (B10760008) residue of the enzyme researchgate.net. This mechanism is also proposed for manoalide nih.govwikipedia.org.

Future Research Directions and Potential Academic Applications

Elucidation of Additional Molecular Targets and Signaling Pathways

While cacospongionolide B is known to inhibit sPLA₂ and modulate NF-κB activation, the full spectrum of its molecular targets and the intricacies of the signaling pathways it influences are not yet completely understood nih.govresearchgate.netcmfri.org.in. Further research is needed to identify other proteins or enzymes that interact with this compound, potentially revealing additional mechanisms contributing to its anti-inflammatory or other observed effects, such as pro-apoptotic activity in certain cancer cell lines researchgate.net. Advanced proteomic techniques, such as activity-based protein profiling and pull-down assays coupled with mass spectrometry, could be employed to systematically identify proteins that bind to or are modulated by this compound. Investigations into other inflammatory pathways, beyond NF-κB, such as those involving activator protein-1 (AP-1) or various kinases, could reveal a broader impact on the inflammatory cascade nih.gov. Furthermore, exploring its interaction with targets involved in apoptosis signaling could provide insights into its potential as an anti-cancer lead researchgate.net.

Application of Advanced Spectroscopic Techniques for Mechanism Probing

Spectroscopic methods offer powerful tools for probing the molecular interactions and conformational changes induced by this compound binding to its targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ligand-based and structure-based NMR, can provide detailed information about the binding site and the conformation of this compound when bound to sPLA₂ or other identified targets researchgate.net. Surface Plasmon Resonance (SPR) can be used to study the kinetics and thermodynamics of this compound binding to immobilized target proteins. Further application of advanced spectroscopic techniques, including high-resolution mass spectrometry and potentially Cryo-EM if stable complexes can be formed, could help elucidate the precise mechanisms of action, including any covalent modifications of target proteins suggested by its interaction with sPLA₂ researchgate.netacs.org. These studies would contribute significantly to a deeper understanding of how this compound exerts its biological effects at the molecular level.

Chemoenzymatic and Biosynthetic Engineering Approaches for Novel Analogues

The complex structure of this compound presents challenges for purely synthetic approaches when aiming for structural diversity. Chemoenzymatic synthesis, combining the specificity of enzymes with the versatility of chemical reactions, offers a promising route to synthesize novel analogues of this compound with potentially improved properties researchgate.netchemistry-chemists.com. Exploring the biosynthetic pathway of this compound in Fasciospongia cavernosa could reveal the enzymes involved in its formation. researchgate.net This knowledge could then be leveraged through biosynthetic engineering to manipulate the sponge's metabolic machinery or to reconstitute the pathway in a heterologous host, enabling the production of natural or non-natural analogues researchgate.net. Such approaches could lead to the discovery of compounds with enhanced potency, selectivity, or altered biological activities.

Exploration of New Synthetic Methodologies for Complex Terpenoids

This compound belongs to the class of sesterterpenoids, which are structurally diverse and often challenging to synthesize nio.res.in. The development of new synthetic methodologies specifically tailored for the construction of complex terpenoid scaffolds, including the characteristic γ-hydroxybutenolide moiety and the decalin system present in this compound, remains an active area of research researchgate.netnio.res.in. Exploring novel cascade reactions, stereoselective transformations, and efficient coupling strategies could provide more accessible and flexible routes to this compound and its analogues researchgate.netnih.govualberta.caacs.org. Advances in this area would not only facilitate the synthesis of libraries for structure-activity relationship (SAR) studies but also contribute to the broader field of natural product synthesis acs.orgnio.res.inscribd.com.

Development of High-Throughput Screening Assays for Target Validation

To accelerate the identification and validation of this compound's molecular targets and to screen for analogues with desired activities, the development of robust high-throughput screening (HTS) assays is crucial researchgate.netjdigitaldiagnostics.comox.ac.ukbmglabtech.com. Assays specifically designed to monitor sPLA₂ activity, NF-κB activation, or other hypothesized target interactions in a miniaturized format would enable the rapid screening of large compound libraries or panels of genetic constructs ox.ac.ukscispace.com. High-content screening (HCS), which allows for multiparametric analysis of cellular responses, could be particularly valuable for assessing the effects of this compound and its analogues on complex cellular processes, such as inflammation or apoptosis researchgate.net. The establishment of such assays would be essential for future drug discovery efforts based on the this compound scaffold.

Theoretical and Computational Chemistry for Predictive Modeling (e.g., DFT calculations for reaction mechanisms, molecular docking for target interactions)

Computational chemistry approaches can provide valuable insights and guide experimental research on this compound. Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and potential reaction mechanisms of this compound, including its proposed covalent interaction with sPLA₂ scirp.orgchemrxiv.org. Molecular docking and molecular dynamics simulations can predict the binding poses and affinities of this compound and its analogues to known or potential protein targets, aiding in the rational design of new compounds with improved binding characteristics scirp.orgplos.orgbiorxiv.org. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize analogues for synthesis and biological testing by forecasting their pharmacokinetic properties scirp.orgplos.org. These theoretical approaches can significantly reduce the time and resources required for experimental investigations by providing predictive models and mechanistic hypotheses.

Q & A

Q. What are the primary molecular targets of cacospongionolide B in inflammatory pathways?

this compound primarily inhibits the NF-κB pathway by blocking IκB-α phosphorylation, thereby preventing NF-κB nuclear translocation and DNA binding . It also suppresses the expression of proinflammatory enzymes (iNOS and COX-2) and cytokines like TNF-α. Methodologically, these effects are validated via electrophoretic mobility shift assays (EMSA) for NF-κB-DNA binding, Western blotting for protein expression, and RNase protection assays (RPA) for mRNA quantification .

Q. How is cacospongionionolide B typically isolated and characterized from marine sources?

While extraction protocols are not detailed in the provided evidence, structural characterization likely involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) for diterpene identification. Bioactivity-guided fractionation is commonly used to isolate marine natural products, followed by in vitro screening (e.g., sPLA2 inhibition assays) to confirm anti-inflammatory properties .

Q. What in vitro models are used to study this compound’s anti-inflammatory effects?

Mouse peritoneal macrophages stimulated with zymosan are a standard model. Researchers measure NO (via Griess assay) and PGE2 (via ELISA) production, paired with Western blotting for iNOS/COX-2 protein levels. Cell viability is assessed using MTT assays to rule out cytotoxicity .

Advanced Research Questions

Q. How can discrepancies between this compound’s lack of direct enzyme inhibition and its suppression of iNOS/COX-2 expression be resolved?

While this compound does not inhibit iNOS/COX-2 catalytic activity, it downregulates their expression at the transcriptional level. To resolve this, researchers should combine enzyme activity assays (e.g., nitrite quantification for iNOS) with protein/mRNA expression analyses (Western blot, RPA). This approach distinguishes post-translational modulation from transcriptional regulation .

Q. What experimental models are optimal for studying its dual anti-inflammatory and pro-apoptotic effects?

For anti-inflammatory effects:

  • In vivo : Zymosan-induced murine air pouch models (measures leukocyte infiltration and cytokine levels) or carrageenan-induced paw edema .
  • In vitro : LPS-stimulated macrophages (TNF-α/NO suppression) . For apoptosis: Human carcinoma cell lines (e.g., HT-29) assessed via mitochondrial transmembrane potential assays, DNA fragmentation, and caspase activation . Co-culture systems could explore cross-talk between inflammation and apoptosis pathways .

Q. How should dose-response experiments be designed to evaluate NF-κB inhibition efficacy?

Use a concentration range (e.g., 1–10 μM) based on reported IC50 values (submicromolar for PGE2 inhibition). Pre-treat cells with this compound before NF-κB activation (e.g., zymosan exposure). Assess nuclear extracts via EMSA and IκB-α phosphorylation via Western blot. Include controls like 15-deoxy-Δ¹²,¹⁴-PGJ2 (a known NF-κB inhibitor) .

Q. What methodological pitfalls arise when correlating in vitro TNF-α suppression to in vivo outcomes?

In vitro TNF-α mRNA reduction (via RPA) may not fully predict in vivo cytokine dynamics due to compensatory pathways. Validate using ELISA for serum TNF-α levels in murine models (e.g., zymosan-induced peritonitis) and compare with knockout (e.g., TNF-α⁻/⁻) mice to confirm specificity .

Q. How can structural analogs of this compound inform mechanistic studies?

Compare its effects with cyclolinteinone, a structurally related sesterterpene. Use molecular docking to predict NF-κB binding affinity and site-directed mutagenesis to identify critical residues. Structure-activity relationship (SAR) studies can isolate functional groups responsible for potency .

Methodological and Theoretical Considerations

Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound?

  • PICO : Population (e.g., murine macrophages), Intervention (this compound dose), Comparison (dexamethasone or vehicle), Outcome (iNOS/COX-2 expression).
  • FINER : Ensure feasibility (in vitro/in vivo models), novelty (e.g., dual anti-inflammatory/apoptotic effects), and relevance (therapeutic potential for chronic inflammation) .

Q. How should researchers address potential bias in NF-κB inhibition assays?

Include blinding during data analysis, validate EMSA results with supershift assays (using NF-κB subunit antibodies), and replicate findings across multiple cell lines (e.g., RAW 264.7 vs. primary macrophages). Confounders like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing .

Data Interpretation and Translation

Q. What statistical approaches are critical for interpreting dose-dependent effects?

Use nonlinear regression to calculate IC50/EC50 values (e.g., GraphPad Prism). For gene expression data, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize Western blot bands to housekeeping proteins (e.g., β-actin) and report densitometry ratios .

Q. How can transcriptomic/proteomic data enhance mechanistic understanding?

RNA-seq can identify NF-κB-regulated genes (e.g., IL-6, IL-8) suppressed by this compound. SILAC-based proteomics may reveal off-target effects, such as modulation of MAPK or apoptosis pathways. Integrate omics data with pathway analysis tools (e.g., Ingenuity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.